(2,6-Dimetilfenil)metilamina CAS No. 1521977-32-1"

>

(2,6-Dimetilfenil)metilamina CAS No. 1521977-32-1"

>

(2,6-Dimetilfenil)metilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

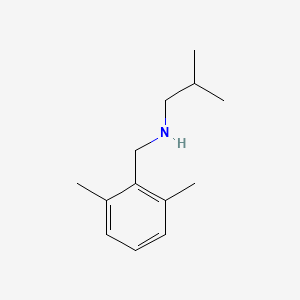

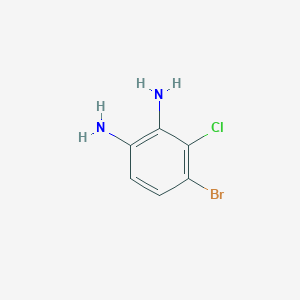

“(2,6-Dimethylphenyl)methylamine” is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.32 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, amines can generally be synthesized through various methods. One such method is the catalytic protodeboronation of pinacol boronic esters . Another method involves the alkylation and acylation of amines .Molecular Structure Analysis

The molecular structure of “(2,6-Dimethylphenyl)methylamine” consists of a total of 36 bonds . There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis

Amines, including “(2,6-Dimethylphenyl)methylamine”, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,6-Dimethylphenyl)methylamine” include a molecular weight of 191.32 and a molecular formula of C13H21N . Other specific properties such as boiling point, melting point, and density were not found in the search results.Mecanismo De Acción

The exact mechanism of action of [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine is not fully understood, but it is known to interact with several receptors and ion channels in the body. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine also interacts with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

Biochemical and Physiological Effects:

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has several advantages as a pharmacological tool for scientific research. It is relatively easy to synthesize and has a high purity. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine also exhibits a wide range of biological activities, making it useful for investigating different pathways and mechanisms in the body. However, there are also some limitations to using [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine in lab experiments. It has been shown to be toxic at high doses, and its effects on the body may vary depending on the dose and route of administration.

Direcciones Futuras

There are several future directions for research on [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine. One area of interest is its potential as a treatment for cancer. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to inhibit the growth of cancer cells, and further research could investigate its efficacy as a cancer treatment in animal models and clinical trials. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine has been shown to have neuroprotective effects, and further research could investigate its potential as a therapeutic agent for these diseases. Additionally, further research could investigate the structure-activity relationships of arylalkylamines, including [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine, to develop more potent and selective pharmacological tools.

Métodos De Síntesis

[(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine can be synthesized through a multistep process involving the condensation of 2,6-dimethylbenzaldehyde and isobutyraldehyde, followed by reduction with sodium borohydride. This method yields [(2,6-Dimethylphenyl)methyl](2-methylpropyl)amine with high purity and good yield.

Aplicaciones Científicas De Investigación

Potencial Terapéutico

El imidazol, un grupo heterocíclico de cinco miembros, es conocido por su amplio rango de propiedades químicas y biológicas . Los compuestos que contienen imidazol se han utilizado en el desarrollo de nuevos fármacos . Muestran diversas actividades biológicas como antibacterial, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamebiana, antihelmíntica, antifúngica y ulcerogénica .

Copolomerización

2,5-Dimetilfenol (25DMP) se copolomerizó exitosamente con 2,6-dimetilfenol (26DMP) usando un catalizador específico . El copolímero resultante muestra una mayor estabilidad térmica al aire de alrededor de 70°C junto con propiedades mecánicas mejoradas en comparación con el poli(2,6-dimetil-1,4-fenileno éter) (PPE) convencional .

Plástico de Ingeniería

El poli(2,6-dimetil-1,4-fenileno éter) (PPE) es un plástico de ingeniería ampliamente aceptado utilizado en una variedad de campos debido a sus buenas propiedades mecánicas, estabilidad dimensional, baja absorción de agua y bajas características dieléctricas .

Estabilidad a la Radiación Ultravioleta

El PPE es propenso a descomponerse bajo la exposición a la radiación ultravioleta, lo que resulta en un amarillamiento . Las aminas impedidas son el antioxidante típico, que atrapa especies radicales para formar un radical nitroxi estable . También se preparó PPE estable a la radiación ultravioleta incorporando aminas impedidas como aditivo .

PPE de Alto Rendimiento

Debido a la baja estabilidad oxidativa del polímero, se requiere la mezcla con otro plástico como el poliestireno para disminuir la temperatura de transición vítrea para el procesamiento por inyección . Por lo tanto, actualmente el potencial del PPE permanece sin cumplir en términos de aplicación a la industria .

Propiedades

IUPAC Name |

N-[(2,6-dimethylphenyl)methyl]-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10(2)8-14-9-13-11(3)6-5-7-12(13)4/h5-7,10,14H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBFEQZMSRAXRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2384972.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)

![3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2384976.png)

![1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2384979.png)

![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)

![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)

![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)